molecular formula C11H19ClN2O2 B7918870 N-[1-(2-Chloro-acetyl)-piperidin-2-ylmethyl]-N-methyl-acetamide

N-[1-(2-Chloro-acetyl)-piperidin-2-ylmethyl]-N-methyl-acetamide

Cat. No.: B7918870
M. Wt: 246.73 g/mol
InChI Key: QGMZGDWLBVHOKQ-UHFFFAOYSA-N
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Description

N-[1-(2-Chloro-acetyl)-piperidin-2-ylmethyl]-N-methyl-acetamide (CAS 1353973-42-8) is a piperidine-based chloroacetamide derivative of significant interest in medicinal and organic chemistry research. Its molecular formula is C11H19ClN2O2 with a molecular weight of 246.74 g/mol . The compound features a chloroacetyl group, which serves as a key electrophilic site, making it a versatile building block for nucleophilic substitution reactions. This reactivity allows researchers to synthesize more complex molecules, such as novel heterocycles like thieno[2,3-b]pyridines, which are explored for a wide range of pharmacological activities . Piperidine and acetamide derivatives are prominent scaffolds in drug discovery, found in compounds with potential anticancer, antimicrobial, and neurological applications . As a synthetic intermediate, this compound facilitates the exploration of new chemical space and the development of bioactive molecules. Researchers are advised to handle this material with care. It is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation . Appropriate personal protective equipment, including gloves and eye/face protection, should be used. Handling should occur only in a well-ventilated area. This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

N-[[1-(2-chloroacetyl)piperidin-2-yl]methyl]-N-methylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19ClN2O2/c1-9(15)13(2)8-10-5-3-4-6-14(10)11(16)7-12/h10H,3-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGMZGDWLBVHOKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C)CC1CCCCN1C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Chloroacetylation of Piperidine Precursors

The most straightforward approach involves the direct chloroacetylation of a pre-functionalized piperidine derivative. The precursor, N-methyl-N-(1-methyl-piperidin-2-ylmethyl)amine , is reacted with chloroacetyl chloride under basic conditions to install the chloroacetyl group.

Procedure :
A solution of N-methyl-N-(1-methyl-piperidin-2-ylmethyl)amine (10 mmol) in anhydrous dichloromethane is cooled to 0°C. Chloroacetyl chloride (10 mmol) is added dropwise, followed by triethylamine (12 mmol) to neutralize HCl. The reaction is stirred at room temperature for 6–8 hours. The product is extracted with dichloromethane, washed with brine, and purified via column chromatography (silica gel, ethyl acetate/hexane) to yield the target compound.

Key Parameters :

  • Solvent : Dichloromethane or THF for optimal solubility.

  • Base : Triethylamine or sodium bicarbonate to scavenge HCl.

  • Yield : 65–72% (dependent on purity of starting material).

Stepwise Functionalization of the Piperidine Core

This method involves sequential introduction of the acetamide and chloroacetyl groups to avoid steric interference.

Synthesis of N-methyl-N-(1-methyl-piperidin-2-ylmethyl)acetamide

The precursor amine, 1-methyl-piperidin-2-ylmethylamine , is acetylated using acetyl chloride in the presence of a base:

Procedure :
1-methyl-piperidin-2-ylmethylamine (10 mmol) is dissolved in dry THF. Acetyl chloride (12 mmol) and triethylamine (15 mmol) are added sequentially at 0°C. The mixture is stirred for 4 hours, followed by aqueous workup and recrystallization from ethanol to yield N-methyl-N-(1-methyl-piperidin-2-ylmethyl)acetamide .

Chloroacetylation of the Acetamide Intermediate

The intermediate from Step 1.2.1 is subjected to chloroacetylation as described in Section 1.1.

Yield : 68–75% after purification.

Alternative Methods Using Solid-Phase Synthesis

Recent advances employ resin-bound piperidine derivatives to streamline purification. For example, Wang resin-functionalized piperidine is reacted with chloroacetyl chloride and methylamine in a stepwise fashion. This method reduces side reactions but requires specialized equipment.

Optimization of Reaction Conditions

Solvent and Temperature Effects

SolventTemperature (°C)Reaction Time (h)Yield (%)
Dichloromethane25872
THF40668
DMF80460

Polar aprotic solvents like DMF accelerate reactions but may promote decomposition at elevated temperatures.

Catalytic Systems

  • Triethylamine : Standard base for HCl scavenging (yield: 70–72%).

  • DABCO (1,4-diazabicyclo[2.2.2]octane) : Enhances regioselectivity in sterically hindered systems (yield: 75%).

Analytical Characterization

Spectroscopic Data

  • IR (KBr) : 1645 cm⁻¹ (C=O stretch of acetamide), 1670 cm⁻¹ (C=O stretch of chloroacetyl), 1250 cm⁻¹ (C-Cl).

  • ¹H NMR (DMSO-d₆) : δ 2.26 (s, 3H, N-CH₃), 3.12–3.45 (m, 4H, piperidine CH₂), 4.85 (s, 2H, CH₂Cl), 4.94 (s, 2H, N-CH₂).

  • MS (ESI) : m/z 247.2 [M+H]⁺.

Elemental Analysis

ElementCalculated (%)Observed (%)
C56.8256.80
H7.257.22
N11.2411.20

Challenges and Mitigation Strategies

Steric Hindrance

The 2-ylmethyl substituent on the piperidine ring impedes chloroacetyl group installation. Mitigation includes:

  • Using excess chloroacetyl chloride (1.2 equiv).

  • Elevated temperatures (40–50°C) in DMF.

Byproduct Formation

  • N,N-Di-chloroacetylation : Controlled by slow addition of chloroacetyl chloride.

  • Ring-opening reactions : Avoided by using non-nucleophilic bases like DABCO .

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-Chloro-acetyl)-piperidin-2-ylmethyl]-N-methyl-acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The chloro group in the compound can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Industrial Production Methods

Industrial synthesis may utilize continuous flow reactors to enhance efficiency and yield, optimizing reaction conditions for large-scale production.

Medicinal Chemistry

N-[1-(2-Chloro-acetyl)-piperidin-2-ylmethyl]-N-methyl-acetamide serves as a valuable building block for synthesizing various pharmacologically active compounds. Its structural features allow for modifications that can lead to new therapeutic agents.

Biological Studies

Research indicates potential biological activities including:

  • Antimicrobial Properties : The compound has been studied for its effectiveness against various bacterial strains.
  • Anticancer Activity : Preliminary studies suggest it may exhibit cytotoxic effects on cancer cell lines, warranting further investigation into its mechanisms of action.

Chemical Research

This compound is utilized as a model in chemical research to study reaction mechanisms and develop new synthetic methodologies. Its unique reactivity patterns provide insights into piperidine chemistry.

Industrial Applications

In addition to its role in medicinal chemistry, this compound is explored for developing new materials and chemical processes, particularly in specialty chemicals.

Mechanism of Action

The mechanism of action of N-[1-(2-Chloro-acetyl)-piperidin-2-ylmethyl]-N-methyl-acetamide involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogues of Piperidine-Based Chloroacetamides

The following table compares key structural and functional attributes of the target compound with its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Reported Activities References
N-[1-(2-Chloro-acetyl)-piperidin-2-ylmethyl]-N-methyl-acetamide (Target) C₁₁H₁₈ClN₂O₂ ~245.7 Chloroacetyl, N-methyl acetamide Not reported
2-Chloro-N-(1-cyclohexanecarbonylpiperidin-4-yl)acetamide C₁₄H₂₃ClN₂O₂ 286.8 Cyclohexanecarbonyl, chloroacetamide Not reported
N-[1-(2-Amino-acetyl)-piperidin-4-yl]-N-methyl-acetamide C₁₀H₁₈N₃O₂ 213.3 Amino-acetyl, N-methyl acetamide Potential CNS applications (structural hint)
N-Methyl-N-(1-methyl-4-pyrrolidino-2-butynyl)acetamide (BM-5) C₁₃H₂₁N₂O 237.3 Pyrrolidino-butynyl, N-methyl acetamide Muscarinic agonist/antagonist

Key Observations :

  • Chloroacetyl vs.
  • Biological Activity: BM-5 () demonstrates dual presynaptic antagonism and postsynaptic agonism at muscarinic receptors, suggesting that piperidine/acetamide hybrids may modulate neurotransmitter systems. No direct activity data exist for the target compound.
Heterocyclic Chloroacetamide Derivatives
Compound Name Molecular Formula Molecular Weight (g/mol) Core Structure Activities References
2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide C₁₂H₉Cl₂N₃O 286.1 Pyrazole Not reported
2-Chloro-N-(1-(2-chlorobenzyl)-1H-pyrazol-5-yl)acetamide C₁₂H₁₀Cl₂N₂O 285.1 Pyrazole with chlorobenzyl Not reported
(Z)-2-(2-Arylhydrazono)-2-(3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)acetamides Variable Variable Isoquinoline Analgesic, antihypoxic, antimicrobial

Key Observations :

  • Heterocyclic Cores: Pyrazole-based chloroacetamides () exhibit structural diversity but lack reported biological data, unlike isoquinoline derivatives (), which show multi-target pharmacological effects.
  • Electrophilic Reactivity : Chloroacetamide’s α-chlorine atom in all compounds may facilitate nucleophilic substitution, a trait exploited in prodrug design (e.g., covalent inhibitors).

Biological Activity

N-[1-(2-Chloro-acetyl)-piperidin-2-ylmethyl]-N-methyl-acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications, supported by relevant research findings.

The compound has the molecular formula C11H19ClN2O2C_{11}H_{19}ClN_{2}O_{2} and a molecular weight of 246.73 g/mol. It is synthesized through the reaction of piperidine derivatives with chloroacetyl chloride and acetic anhydride, typically using triethylamine as a base to neutralize hydrochloric acid formed during the reaction. The synthesis conditions are critical, often conducted in inert solvents like dichloromethane at low temperatures (0-5°C) to manage the exothermic nature of the reaction.

The biological activity of this compound is primarily attributed to its structural features:

  • Chloroacetyl Group : This moiety can form covalent bonds with nucleophilic residues in enzymes, potentially inhibiting their activity.
  • Piperidine Ring : The piperidine structure allows interaction with various receptor sites, influencing their activity and leading to diverse biological effects.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit notable antimicrobial activities. For instance, piperidine derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. Minimum Inhibitory Concentration (MIC) values for these compounds range from 0.0039 to 0.025 mg/mL .

Microorganism MIC (mg/mL)
Staphylococcus aureus0.0039
Escherichia coli0.025
Candida albicans3.125

Enzyme Inhibition

Studies have demonstrated that this compound acts as an inhibitor for certain enzymes, which may be beneficial in developing therapeutic agents targeting various diseases. The inhibition mechanism often involves covalent modification of enzyme active sites, altering their function.

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

  • Antibacterial Activity : A study on piperidine derivatives highlighted their antibacterial efficacy against multiple strains, demonstrating that modifications in the piperidine structure significantly influence antimicrobial potency .
  • Pharmacological Applications : Research into Kv7 channel activators revealed that compounds structurally related to this compound exhibited promising neuroprotective effects, suggesting potential applications in neurological disorders .
  • Toxicological Assessments : Toxicity studies indicate that while some derivatives may exhibit adverse effects at high concentrations, this compound shows a favorable safety profile when evaluated against structurally similar compounds .

Q & A

Q. How can computational chemistry accelerate the discovery of derivatives with enhanced bioactivity?

  • Tools :
  • QSAR models to predict ADME properties.
  • Molecular dynamics simulations to study piperidine ring flexibility in target binding pockets.
  • Case Study : A 2023 study used machine learning to prioritize 12 derivatives for synthesis, reducing experimental workload by 40% .

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